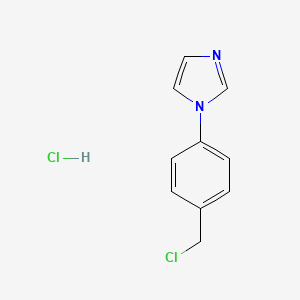

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Description

The exact mass of the compound 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(chloromethyl)phenyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBLLDREIYZEDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N2C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600002 |

Source

|

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-09-4 |

Source

|

| Record name | 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86718-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride chemical properties

An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Introduction

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No: 86718-09-4) is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research communities.[1][2] Structurally, it comprises a central phenyl ring substituted with an imidazole moiety at one position and a reactive chloromethyl group at the para-position. This unique arrangement makes it a highly versatile synthetic building block. The imidazole ring is a common scaffold in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[3] Concurrently, the chloromethyl group serves as a potent electrophilic site, enabling covalent linkage to a wide array of nucleophilic substrates.

This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic pathways, and applications of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's capabilities in the synthesis of novel chemical entities.

Section 1: Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is typically supplied as a solid, with its hydrochloride salt form enhancing both stability and solubility in polar protic solvents compared to its free base.[4]

Key Properties and Identifiers

| Property | Value | Source |

| CAS Number | 86718-09-4 | [1][2] |

| Molecular Formula | C₁₀H₉ClN₂ · HCl | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Exact Mass | 228.022 Da | [1] |

| InChIKey | TUBLLDREIYZEDF-UHFFFAOYSA-N | [1] |

| Synonyms | 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, monohydrochloride | [1] |

| Physical Form | Pale-yellow to Brown Solid (Typical for similar compounds) | |

| Polar Surface Area (PSA) | 17.8 Ų | [1] |

Structural Analysis

The molecule's architecture is key to its reactivity.

-

Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a weak base and a good hydrogen bond acceptor/donor. Its presence is a cornerstone of many therapeutic agents due to favorable interactions with biological targets.[3]

-

Phenyl Linker: The rigid phenyl ring acts as a spacer, positioning the imidazole and chloromethyl groups at a defined distance and orientation.

-

Chloromethyl Group (-CH₂Cl): This functional group is the primary site of reactivity. As a benzylic chloride, the carbon atom is highly electrophilic and susceptible to nucleophilic attack, facilitating the construction of more complex molecules.[4]

Predicted Spectral Characteristics

While specific experimental spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[5]

-

¹H NMR: The spectrum would feature distinct signals for the imidazole protons (typically δ 7.0-8.0 ppm), the para-substituted phenyl protons (two doublets in the δ 7.2-7.8 ppm range), and a characteristic singlet for the benzylic methylene protons (-CH₂Cl) around δ 4.5-4.8 ppm.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-140 ppm region. The benzylic carbon of the chloromethyl group would be expected around δ 45-50 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic rings, C=N and C=C stretching from the imidazole and phenyl rings (approx. 1450-1600 cm⁻¹), and a prominent C-Cl stretching band (approx. 600-800 cm⁻¹).

Section 2: Reactivity and Synthetic Profile

The synthetic value of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is anchored in the high reactivity of its benzylic chloride. This group is an excellent electrophile for Sₙ2 reactions.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction involves the displacement of the chloride ion by a nucleophile. This reaction is efficient and versatile, allowing for the introduction of various functional groups.

Causality in Experimental Design: The choice of base and solvent is critical for successful substitution. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent should be aprotic and polar (e.g., DMF, Acetonitrile) to dissolve the reactants and facilitate the Sₙ2 mechanism.

Caption: General workflow for nucleophilic substitution reactions.

Proposed Synthetic Protocol

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride can be achieved through the N-arylation of imidazole. The following protocol is a representative, chemically sound method.

Objective: To synthesize 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride from imidazole and 1-(bromomethyl)-4-(chloromethyl)benzene.

Methodology:

-

Deprotonation of Imidazole:

-

In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Cool the solution to 0°C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole to form the highly nucleophilic imidazolide anion.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

N-Arylation:

-

Dissolve 1-(bromomethyl)-4-(chloromethyl)benzene (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the imidazolide solution at room temperature. Rationale: The bromomethyl group is more reactive than the chloromethyl group, allowing for selective substitution.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Free Base Isolation:

-

Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in anhydrous diethyl ether.

-

Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

-

Collect the resulting white or off-white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

-

Stability and Storage

Due to the reactive benzylic chloride, the compound is sensitive to moisture and nucleophiles.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and nucleophilic reagents.[6]

Section 3: Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for constructing more complex molecules with potential therapeutic value. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antifungal to anticancer.[3][4]

Caption: Role as a key intermediate in synthesizing bioactive compounds.

-

Antimicrobial Agents: The imidazole core is present in many antifungal drugs (e.g., clotrimazole, miconazole). By attaching different side chains via the chloromethyl linker, novel derivatives can be synthesized and screened for antibacterial and antifungal activity.[4]

-

Enzyme Inhibitors: The imidazole nitrogens can coordinate with metal ions in enzyme active sites. The compound can be used to synthesize targeted inhibitors by appending moieties that mimic the natural substrate.

-

Anticancer Research: Many kinase inhibitors incorporate N-phenylimidazole scaffolds. This reagent provides a direct route to elaborate the phenyl ring with functional groups designed to enhance binding affinity and selectivity.[4]

Section 4: Safety and Handling

As a reactive chemical intermediate, 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H318 / H319 | Causes serious eye damage / irritation | [1] |

| H335 | May cause respiratory irritation | [1][7] |

Safe Handling Protocol

This protocol ensures minimal exposure and safe use within a laboratory setting.

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a flame-retardant lab coat. Ensure sleeves are buttoned and shoes are closed-toed.

-

-

Handling Procedures:

-

Spill Response:

-

In case of a small spill, cordon off the area.

-

Wearing appropriate PPE, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Conclusion

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a valuable and highly reactive building block for chemical synthesis. Its dual functionality—a biologically relevant imidazole core and an electrophilic chloromethyl group—provides a straightforward entry point for the creation of diverse and complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in advancing drug discovery and materials science research.

References

-

1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). PubChemLite. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. [Link]

-

Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 86718-09-4|1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS Number: 86718-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The document elucidates its chemical and physical properties, outlines a plausible synthetic route, and details its key reactive features. Furthermore, it explores the compound's demonstrated and potential applications as a crucial intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting. This guide serves as an essential resource for researchers aiming to leverage the unique chemical attributes of this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The incorporation of a reactive chloromethylphenyl group onto the imidazole nitrogen, as seen in 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, creates a bifunctional molecule with significant potential as a versatile building block in drug discovery. This guide provides an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 86718-09-4 | [3] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂ | [4] |

| Molecular Weight | 229.11 g/mol | [3] |

| Appearance | Solid | |

| Storage | Sealed in dry, room temperature | [4] |

Spectroscopic Data (Predicted and Expected)

2.2.1. Mass Spectrometry

Predicted mass spectrometry data for the free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole (C₁₀H₉ClN₂), suggests the following adducts:

| Adduct | m/z |

| [M+H]⁺ | 193.05271 |

| [M+Na]⁺ | 215.03465 |

| [M-H]⁻ | 191.03815 |

| [M]⁺ | 192.04488 |

(Data predicted by PubChemLite)[5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and imidazole rings, as well as a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The aromatic region will likely display a set of doublets for the para-substituted phenyl ring. The imidazole protons will appear as distinct singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the phenyl and imidazole rings, and a signal for the chloromethyl carbon.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and a prominent C-Cl stretching vibration from the chloromethyl group.[6]

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-(Hydroxymethyl)phenyl)-1H-imidazole

This step utilizes a Chan-Lam coupling reaction for the N-arylation of imidazole.[7]

-

To a stirred solution of imidazole (1.0 eq) in a suitable solvent such as dichloromethane, add 4-(hydroxymethyl)phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.

Step 2: Synthesis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

This step involves the chlorination of the benzylic alcohol followed by hydrochloride salt formation.

-

Dissolve the 1-(4-(hydroxymethyl)phenyl)-1H-imidazole (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform and cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole.

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride.

Reactivity and Mechanistic Insights

The synthetic utility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride stems from the reactivity of the benzylic chloride.

The Role of the Chloromethyl Group: A Potent Alkylating Agent

The chloromethyl group (-CH₂Cl) is a key functional moiety that renders this compound a potent alkylating agent. The benzylic position of the chlorine atom enhances its reactivity towards nucleophiles in Sₙ2 reactions. This allows for the facile introduction of the 4-(1H-imidazol-1-yl)phenylmethyl moiety onto a wide range of substrates.

Caption: General Sₙ2 reaction with a nucleophile.

This reactivity is central to its application as an intermediate in the synthesis of more complex molecules, particularly in the development of new drug candidates. The imidazole ring itself is generally stable under these conditions.

Applications in Drug Discovery and Development

The unique combination of a biologically active imidazole core and a reactive alkylating handle makes 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride a valuable starting material in medicinal chemistry.

Intermediate in the Synthesis of Anticancer Agents

The imidazole scaffold is present in numerous anticancer agents.[8] This compound can be used to synthesize novel imidazole derivatives with potential anticancer activity. For instance, it can be reacted with various nucleophilic moieties present in other pharmacophores to create hybrid molecules. The resulting compounds can then be screened for their cytotoxic effects on various cancer cell lines.

Precursor for Novel Antifungal Compounds

Many clinically used antifungal drugs, such as clotrimazole and miconazole, are imidazole derivatives.[9] They primarily act by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. The title compound serves as a key starting material for the synthesis of new antifungal agents by allowing for the attachment of the imidazolylphenylmethyl group to various scaffolds, potentially leading to compounds with improved efficacy or a broader spectrum of activity.[1][10]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are essential when handling 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride.

Hazard Identification

This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a strategically important chemical entity for researchers in drug discovery and organic synthesis. Its bifunctional nature, combining the desirable properties of the imidazole scaffold with the reactive potential of a benzylic chloride, makes it a valuable building block for the creation of diverse and complex molecules. While a detailed, peer-reviewed synthesis and full experimental characterization are not widely published, this guide provides a robust framework for its synthesis, understanding its reactivity, and exploring its potential applications. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

D Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

-

MDPI. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

GSRS. 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. [Link]

-

PubChemLite. 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). [Link]

-

Pharmaffiliates. 1-((2-Chlorophenyl)diphenylmethyl)-4-methyl-1H-imidazole. [Link]

-

PubMed. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. [Link]

-

PubMed Central. Imidazoles as potential anticancer agents. [Link]

- Google Patents. Method for preparing 4-hydroxymethyl imidazoles.

-

ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

-

ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes a. [Link]

-

PubMed. Aryl-1H-imidazole[4,5f][3][8]phenanthroline Cu(II) complexes: Electrochemical and DNA interaction studies. [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

-

MedChemComm (RSC Publishing). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

-

PubMed. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. [Link]

-

ResearchGate. Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole, 1-phenyl-. [Link]

-

MDPI. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. [Link]

-

PubMed Central. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

-

PubMed. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. [Link]

-

International Journal of Environmental Sciences. Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. [Link]

-

ResearchGate. N‐Arylation of Imidazoles: An Overview. [Link]

-

The Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

-

ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 86718-09-4|1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biolmolchem.com [biolmolchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

This technical guide provides a comprehensive overview of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, handling, and applications.

Core Molecular Attributes and Physicochemical Properties

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a reactive chemical intermediate valued for its bifunctional nature. The imidazole ring offers a site for coordination and further functionalization, while the chloromethyl group provides a reactive handle for nucleophilic substitution, making it a versatile building block in organic synthesis.

Molecular Identity

| Identifier | Value | Source |

| IUPAC Name | 1-[4-(chloromethyl)phenyl]-1H-imidazole;hydrochloride | [1] |

| CAS Number | 86718-09-4 | [2][3] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 229.11 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1CCl)N2C=CN=C2.Cl | [1] |

| InChIKey | TUBLLDREIYZEDF-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | Pale-yellow to Brown Solid | |

| Purity | Typically ≥95% | Varies by supplier. |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Solubility | Soluble in water | [4] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves a multi-step process. A common synthetic route is outlined below. The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product.

Synthetic Workflow

Caption: Synthetic workflow for 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride.

Experimental Protocol

Step 1: N-Arylation of Imidazole

-

To a solution of imidazole (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-bromo-4-(chloromethyl)benzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-arylated imidazole intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified N-arylated imidazole intermediate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride.

Applications in Research and Development

The unique structure of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

Pharmaceutical Synthesis

Imidazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[5] The title compound serves as a key building block for introducing the imidazole moiety into larger molecular scaffolds. The chloromethyl group allows for facile attachment to other molecules through nucleophilic substitution reactions.

Signaling Pathway Modulation

While specific signaling pathways modulated by direct derivatives of this compound are not extensively documented in the initial search, imidazole-containing compounds are known to interact with various biological targets. For instance, they can act as enzyme inhibitors or receptor antagonists. Further research is needed to elucidate the specific biological activities of derivatives synthesized from 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride.

Caption: Drug discovery workflow utilizing the subject compound.

Safety, Handling, and Storage

Proper handling and storage of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride are crucial to ensure safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with the following hazards:

-

Skin Irritation (Category 2) [2]

-

Serious Eye Damage (Category 1) [2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P310 | Immediately call a POISON CENTER/doctor. |

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The compound is hygroscopic and should be protected from moisture.[4] An inert atmosphere is recommended for long-term storage.

Conclusion

1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride is a versatile and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry protocols. Understanding its physicochemical properties and adhering to strict safety guidelines are paramount for its effective and safe utilization in research and development endeavors.

References

-

PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

-

Chemsrc. (n.d.). 1H-Imidazole hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

Sources

- 1. 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | C10H10Cl2N2 | CID 19794662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 86718-09-4|1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 5. derpharmachemica.com [derpharmachemica.com]

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Introduction

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of antifungal agents and other therapeutic molecules.[1][2] Its structure combines a reactive benzylic chloride moiety with a versatile imidazole ring, making it a valuable building block for introducing the aryl-imidazole scaffold into larger molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and in-depth characterization methods for this compound. As a self-validating system, the described methodologies emphasize not just the procedural steps but the underlying chemical principles and analytical checkpoints that ensure the synthesis of a pure, well-characterized final product.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-arylimidazoles is commonly achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[3][4] A direct approach might involve coupling imidazole with a pre-functionalized aryl halide like 1-chloro-4-(chloromethyl)benzene. However, the high reactivity of the benzylic chloride functional group poses a significant challenge, as it can lead to undesired side reactions under the often harsh conditions (high temperatures, strong bases) of traditional Ullmann couplings.[3][5]

To circumvent these issues, a more strategic, three-step approach is employed. This method involves the initial synthesis of a stable alcohol intermediate, which is then converted to the target benzylic chloride in a subsequent step. This strategy offers superior control and generally results in higher purity and yield of the final product.

The chosen retrosynthetic pathway is as follows:

-

Final Product to Free Base: The target hydrochloride salt is readily prepared from its corresponding free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole, via a simple acid-base reaction.

-

Free Base to Alcohol Intermediate: The reactive chloromethyl group can be retrosynthetically derived from a more stable hydroxymethyl group. This points to 4-(1H-imidazol-1-yl)benzyl alcohol as a key precursor. The conversion of a benzylic alcohol to a benzylic chloride is a standard and high-yielding transformation, typically accomplished with reagents like thionyl chloride (SOCl₂).[6]

-

Alcohol Intermediate to Starting Materials: The N-aryl bond in 4-(1H-imidazol-1-yl)benzyl alcohol can be formed via an Ullmann-type N-arylation between imidazole and a suitable para-substituted benzyl alcohol derivative, such as 4-bromobenzyl alcohol.

This multi-step pathway isolates the sensitive chlorination step from the bond-forming N-arylation step, ensuring a more reliable and reproducible synthesis.

Caption: Figure 1: Retrosynthetic analysis of the target compound.

Section 2: Detailed Synthesis Protocols

This section provides step-by-step procedures for the synthesis of the target compound, beginning with the formation of the key alcohol intermediate.

Part A: Synthesis of 4-(1H-imidazol-1-yl)benzyl alcohol (Intermediate)

This step utilizes a modified Ullmann condensation to couple imidazole with 4-bromobenzyl alcohol. The use of a copper(I) catalyst and a suitable ligand allows the reaction to proceed under milder conditions than traditional Ullmann reactions.[5][7]

Experimental Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 0.1 eq.), imidazole (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 4-bromobenzyl alcohol (1.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromobenzyl alcohol is consumed (typically 18-24 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(1H-imidazol-1-yl)benzyl alcohol as a solid.

Part B: Synthesis of 1-(4-(chloromethyl)phenyl)-1H-imidazole (Free Base)

The conversion of the benzylic alcohol to the corresponding chloride is achieved using thionyl chloride. This reaction proceeds readily due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Experimental Protocol:

-

Reaction Setup: Dissolve the 4-(1H-imidazol-1-yl)benzyl alcohol (1.0 eq.) from Part A in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere.[6]

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

-

Work-up: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The residue is then re-dissolved in DCM and washed cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The organic layer is separated, dried over Na₂SO₄, and filtered.

-

Isolation: Evaporation of the solvent yields the crude 1-(4-(chloromethyl)phenyl)-1H-imidazole free base, which can be used directly in the next step or purified further by recrystallization if necessary.

Part C: Preparation of 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.

Experimental Protocol:

-

Salt Formation: Dissolve the crude free base from Part B in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride.

Section 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow and data provide a self-validating system for the final product.

Caption: Figure 2: Workflow for product validation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86718-09-4 | [8] |

| Molecular Formula | C₁₀H₉ClN₂ · HCl | [8] |

| Molecular Weight | 229.11 g/mol | [8] |

| Appearance | Pale-yellow to Brown Solid | |

| Exact Mass | 228.022 g/mol | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

| ¹H NMR (400 MHz, DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |

| Imidazole Protons | ~9.3 | s | H-2 (N-CH-N) |

| ~7.9 | s | H-4/H-5 | |

| ~7.7 | s | H-4/H-5 | |

| Aromatic Protons | ~7.8 | d | 2H (AA'BB' system) |

| ~7.6 | d | 2H (AA'BB' system) | |

| Benzylic Protons | ~4.8 | s | 2H (-CH₂Cl) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected δ (ppm) | Assignment |

| Imidazole Carbons | ~137 | C-2 |

| ~123 | C-4/C-5 | |

| ~120 | C-4/C-5 | |

| Aromatic Carbons | ~138 | C-ipso (C-N) |

| ~137 | C-ipso (C-CH₂Cl) | |

| ~130 | C-H | |

| ~122 | C-H | |

| Benzylic Carbon | ~45 | -CH₂Cl |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The presence of the hydrochloride salt may cause slight shifts compared to the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of key functional groups and the absence of the precursor alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Imidazole C-H |

| ~1610, 1510, 1450 | C=C & C=N Stretch | Aromatic & Imidazole Rings |

| ~1250 | C-N Stretch | Aryl-N |

| ~750-690 | C-Cl Stretch | Alkyl Chloride |

| Absence at ~3300 | O-H Stretch | Confirms conversion of alcohol |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. Typically, under ESI conditions, the protonated molecule [M+H]⁺ of the free base is observed.

-

Molecular Formula (Free Base): C₁₀H₉ClN₂[9]

-

Calculated Monoisotopic Mass: 192.0454 Da[9]

-

Expected [M+H]⁺: m/z 193.0527

-

Key Observation: The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion peak and any chlorine-containing fragments.

Section 4: Safety and Hazard Information

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Storage: Store in a well-ventilated place, keep the container tightly closed, and store locked up.[8]

Conclusion

This guide has detailed a logical and robust three-step synthesis for 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, prioritizing safety and purity by separating the N-arylation and chlorination reactions. The comprehensive characterization workflow, including NMR, FTIR, and MS, provides a clear framework for validating the structure and purity of the final product. By understanding the causality behind the chosen synthetic route and analytical methods, researchers can confidently and reproducibly prepare this valuable chemical intermediate for applications in drug discovery and development.

References

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

-

1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). PubChemLite. [Link]

-

1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. [Link]

-

Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry: An Indian Journal. [Link]

-

Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

1-[(4-Chlorophenyl)(phenyl)methyl]-1H-imidazole. NIST. [Link]

-

4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. gsrs. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Imidazole at BMRB. bmse000096. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

-

FTIR spectra of Imidazole. ResearchGate. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

A Strategic Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a heterocyclic compound with significant potential for therapeutic development, yet its precise mechanism of action remains largely uncharacterized. This guide provides a comprehensive framework for elucidating the molecular pathways and direct targets of this compound. By leveraging its structural motifs—the biologically active imidazole core and the reactive chloromethylphenyl group—we can formulate targeted hypotheses and design a rigorous, multi-pronged experimental strategy. This document serves as a roadmap, detailing a logical progression from broad phenotypic screening to precise target identification and validation, empowering researchers to unlock the therapeutic promise of this and other novel small molecules.

Introduction: Deconstructing a Molecule of Interest

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No. 86718-09-4) is a small molecule built upon a foundation of proven pharmacological relevance.[1][2] The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4][5] This versatility stems from the imidazole ring's ability to engage with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[6]

The molecule's other key feature is the 4-(chloromethyl)phenyl group. The chlorine atom can significantly enhance a molecule's potency and pharmacokinetic properties, an effect sometimes referred to as the "magic chloro effect."[7][8] Furthermore, the chloromethyl group is a reactive moiety, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) on target proteins. This potential for covalent modification suggests that the compound could act as an irreversible inhibitor, a highly sought-after property in drug development for achieving sustained therapeutic effects.

Given the absence of extensive research on this specific compound, this guide will not present a known mechanism of action. Instead, it will provide the strategic and methodological framework necessary to discover it. We will proceed from hypothesis generation to a detailed, phased experimental plan designed to systematically uncover the compound's biological targets and its effects on cellular pathways.

Part I: Hypothesis Generation - Potential Mechanisms of Action

Based on its structural components, we can hypothesize several plausible mechanisms of action for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride.

Hypothesis 1: Kinase Inhibition The imidazole scaffold is present in several kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The compound could act as an ATP-competitive inhibitor, binding to the kinase active site. The chloromethyl group could further enhance this by forming a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs) The planar imidazole and phenyl rings may allow the compound to insert itself at the interface of two interacting proteins, disrupting a critical biological pathway.[9] Many signaling pathways, including those involved in apoptosis and cell cycle regulation, are dependent on specific PPIs.

Hypothesis 3: Enzyme Inhibition (Non-kinase) Imidazole derivatives are known to inhibit various enzymes.[10] For example, they can chelate metal ions in the active sites of metalloenzymes or interfere with catalytic residues. The compound could target enzymes involved in metabolic pathways or those crucial for pathogen survival, suggesting potential as a metabolic or antimicrobial agent.[11]

The following diagram illustrates these hypothesized pathways.

Caption: Hypothesized mechanisms of action for the title compound.

Part II: A Phased Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is crucial to move from broad hypotheses to a validated mechanism of action.[12][13] The following experimental workflow is designed as a logical progression, where the results of each phase inform the next.

Caption: A four-phased experimental workflow for MOA elucidation.

Phase 1: Phenotypic Screening

Objective: To identify the biological context in which the compound is active.

Methodology:

-

Broad-Spectrum Cell Viability Screening: Screen the compound against a large, diverse panel of human cancer cell lines, such as the NCI-60 panel. This will reveal if the compound has selective cytotoxicity and can help prioritize specific cancer types for further investigation.

-

High-Content Imaging: Treat cells with the compound and use automated microscopy to analyze changes in cellular morphology, organelle health, cell cycle status, and markers of apoptosis or autophagy. This provides an unbiased view of the compound's cellular effects.

| Experiment | Objective | Example Readout | Interpretation |

| NCI-60 Cell Line Screen | Identify sensitive cancer types | GI50 values across 60 cell lines | A low GI50 in leukemia lines suggests a potential anti-leukemic mechanism. |

| High-Content Imaging | Assess cellular phenotype | Increased nuclear condensation, Caspase-3 activation | Indicates the compound induces apoptosis. |

Phase 2: Target Identification

Objective: To identify the direct binding partners of the compound within the cell.[14]

Methodologies:

-

Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a native cellular environment.[15][16][17] It is based on the principle that a protein's thermal stability increases when bound to a ligand.[18]

-

Kinobeads Competition Assay: If kinase inhibition is suspected, this chemical proteomics approach is ideal.[19][20] It uses a resin with immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[21][22] By pre-incubating the cell lysate with our compound, we can identify which kinases are competed off the beads, revealing them as direct targets.[23]

-

Affinity Purification-Mass Spectrometry (AP-MS): This classic method involves immobilizing the compound on a resin to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[24][25]

Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the selected cell line (identified in Phase 1) to ~80% confluency. Treat cells with the compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

-

Protein Quantification: Analyze the soluble fractions by Western blot using an antibody against a suspected target protein, or by mass spectrometry for an unbiased, proteome-wide analysis (MS-CETSA).

-

Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates direct target engagement.[26]

Phase 3: Target Validation

Objective: To confirm that the physical binding identified in Phase 2 is responsible for the compound's biological activity.[27]

Methodologies:

-

Recombinant Protein Assays: Express and purify the candidate target protein(s).

-

Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to the purified protein.

-

Functional Activity: If the target is an enzyme, perform an in vitro activity assay in the presence and absence of the compound to determine its inhibitory concentration (IC50).

-

-

Genetic Approaches:

-

Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cells become resistant to the compound, it strongly validates the target.

-

Overexpression: Overexpress the target protein. This may lead to increased sensitivity or resistance to the compound, depending on the mechanism.

-

Phase 4: Cellular Pathway Analysis

Objective: To map the downstream cellular consequences of target engagement.

Methodology: Western Blotting Western blotting is a fundamental technique for examining changes in protein expression and post-translational modifications, such as phosphorylation, which are key indicators of signaling pathway activity.[28][29]

Protocol Spotlight: Western Blot for Pathway Analysis

-

Sample Preparation: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the protein state.[30][31] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on a polyacrylamide gel based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a protein in the hypothesized pathway (e.g., phospho-AKT, cleaved PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH). A dose-dependent change in the phosphorylation status or expression level of a pathway protein provides evidence of the compound's effect on that pathway.

Conclusion

Elucidating the mechanism of action of a novel compound like 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a complex but achievable endeavor. It requires a hypothesis-driven yet flexible approach, combining broad phenotypic assays with highly specific target identification and validation techniques. The inherent chemical properties of this molecule—a versatile imidazole core and a reactive chloromethylphenyl group—provide a strong foundation for hypothesizing its biological role. By following the structured, multi-phased workflow outlined in this guide, researchers can systematically deconvolve its biological activity, moving from a compound of interest to a well-characterized chemical probe or a promising therapeutic lead.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. CETSA [cetsa.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 23. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 24. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ucl.ac.uk [ucl.ac.uk]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

- 29. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Synthesis, Application, and Mechanism

Abstract: This technical guide provides an in-depth analysis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a key chemical intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, a comprehensive synthesis protocol, and its primary application as a precursor in the manufacturing of widely used azole antifungal agents. Furthermore, it elucidates the biochemical mechanism of action of the resulting antifungal drugs, focusing on the inhibition of the fungal ergosterol biosynthesis pathway.

Introduction and Core Significance

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a heterocyclic aromatic compound of significant interest in medicinal and synthetic organic chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or intermediate, for the synthesis of several prominent imidazole-based antifungal drugs.[1][2] Its structure, featuring a reactive chloromethyl group and an imidazole ring, makes it an ideal precursor for constructing the core molecular framework of drugs like Clotrimazole and other related azole antifungals.[3][4][5] The importance of this intermediate is directly linked to the clinical and commercial success of azole antifungals, which are indispensable in treating a wide range of fungal infections (mycoses) in humans.[6][7]

Physicochemical and Safety Data

Accurate characterization is fundamental for any chemical synthesis. The key properties of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 86718-09-4 | [8] |

| Molecular Formula | C₁₀H₉ClN₂ · HCl (or C₁₀H₁₀Cl₂N₂) | [8][9] |

| Molecular Weight | 229.11 g/mol | [8] |

| Appearance | Pale-yellow to Brown Solid | |

| Storage | Store under inert atmosphere, 2-8°C |

Safety Profile: This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[8]

Synthesis of the Intermediate

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a multi-step process. A representative synthetic route involves the reaction of imidazole with a suitable phenyl derivative bearing the chloromethyl group. The hydrochloride salt form enhances stability and solubility for subsequent reactions. While specific patented methods may vary, a generalizable laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride.

Materials:

-

Imidazole

-

α,4-Dichlorotoluene (4-(Chloromethyl)benzyl chloride)

-

Anhydrous Toluene (Solvent)

-

Triethylamine (Base)

-

Hydrochloric Acid (in isopropanol or ether)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous toluene.

-

Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, ensuring the integrity of the reagents. Anhydrous solvent prevents hydrolysis of the reactive chloromethyl group.

-

-

Addition of Base: Add triethylamine (1.1 eq) to the imidazole solution and stir for 15 minutes at room temperature.

-

Causality: Triethylamine acts as a base to deprotonate the imidazole, forming the more nucleophilic imidazolide anion, which is necessary for the subsequent substitution reaction.

-

-

Nucleophilic Substitution: Slowly add a solution of α,4-dichlorotoluene (1.0 eq) in anhydrous toluene via the dropping funnel over 30 minutes.

-

Causality: The imidazolide anion attacks the benzylic carbon of α,4-dichlorotoluene in a nucleophilic substitution (Sₙ2) reaction, displacing one of the chloride ions and forming the desired C-N bond. The dropwise addition helps to control the reaction exotherm.

-

-

Reaction Progression: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the reaction to completion. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and slowly add a solution of hydrochloric acid (e.g., 2M in ether) with stirring.

-

Causality: The addition of HCl protonates the basic nitrogen atom of the imidazole ring, forming the stable hydrochloride salt which typically precipitates from the non-polar solvent.

-

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride.

Core Application: Precursor to Azole Antifungals

The primary and most vital application of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is its role as a key intermediate in the synthesis of imidazole-class antifungal drugs, most notably Clotrimazole.[1][3][4]

Workflow: Synthesis of Clotrimazole

The synthesis of Clotrimazole from this intermediate is a classic example of a nucleophilic substitution reaction.[3][4]

Caption: Workflow for Clotrimazole Synthesis.

In this process, the chloromethyl group of the intermediate is the electrophilic site. It reacts with a nucleophile, such as the alkoxide generated from (2-chlorophenyl)diphenylmethanol, in the presence of a base to form the final ether linkage characteristic of Clotrimazole.[4] This modular synthesis strategy allows for the efficient construction of a complex API from simpler, well-defined starting materials.

Mechanism of Action of Azole Antifungals

The drugs synthesized from 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride belong to the azole class of antifungals.[7][10] Their therapeutic effect stems from the targeted disruption of the fungal cell membrane.[6][10]

Azoles act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[11][12][13] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[6][14][15]

The mechanism proceeds as follows:

-

Enzyme Inhibition: The nitrogen atom (N-3) in the imidazole ring of the azole drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[13]

-

Ergosterol Depletion: This binding competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol.[7][10][11]

-

Toxic Sterol Accumulation: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols (like lanosterol).[6][7]

-

Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation increases the permeability and fluidity of the fungal cell membrane, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication (fungistatic effect).[7][10]

Caption: Mechanism of Azole Antifungal Action.

This specific targeting of a fungal enzyme provides the basis for the selective toxicity of azole drugs, making them effective therapeutic agents with a generally favorable safety profile in host organisms.[6]

Conclusion

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a compound of high strategic value in the pharmaceutical industry. Its utility is not in direct therapeutic application but in its role as a versatile and essential precursor for the synthesis of a major class of antifungal medications. Understanding its synthesis, properties, and the ultimate mechanism of action of the drugs derived from it provides critical insight for researchers engaged in antifungal drug discovery, development, and process chemistry. The continued importance of azole antifungals ensures that this intermediate will remain a relevant and crucial molecule in the field of medicinal chemistry.

References

-

Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023-08-29). Available from: [Link]

-

Antifungal - Wikipedia. Available from: [Link]

-

Mechanisms of action in antifungal drugs | Research Starters - EBSCO. Available from: [Link]

-

Azole antifungals - Life Worldwide. Available from: [Link]

-

Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. Available from: [Link]

-

Bhattacharya, S., et al. (2022-07-09). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Wang, Y., et al. (2020-04-29). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Available from: [Link]

-

Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (2021-10-05). Available from: [Link]

- CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents.

-